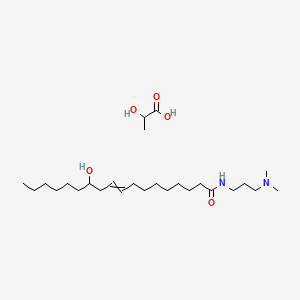![molecular formula C11H13FN2 B1168491 methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate CAS No. 101023-71-6](/img/structure/B1168491.png)
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate is a natural product found in Monilinia fructicola with data available.
Applications De Recherche Scientifique
Synthetic Routes and Derivatives
- Methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives, synthesized from trifluoromethylated building blocks, can be converted into multifunctional benzoxepins, demonstrating the potential for creating diverse chromene-based compounds (Wen et al., 2012).
- Synthesis of methyl esters of selenophene-containing polycyclic heterocycles, like 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid, has been developed, showing the feasibility of synthesizing complex chromene structures (Arsenyan et al., 2011).
Molecular Structure Analysis
- The molecular and crystal structure of various chromene derivatives, such as ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, has been determined, emphasizing the importance of structural analysis in understanding these compounds (Dmitriev et al., 2015).
Photochromic Behaviour
- The study of methyl-induced linear and angular thieno-2H-chromenes for their photochromic behavior highlights the potential of chromene derivatives in materials science and photophysics (Queiroz et al., 2003).
Receptor Binding Studies
- Research on 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and its role in studying GPR35, a G protein-coupled receptor, demonstrates the application of chromene derivatives in receptor binding studies (Thimm et al., 2013).
Crystal Structure Analysis
- Analysis of crystal structures like methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c][1,2]isoxazole-3a(4H)-carboxylate further contributes to the understanding of chromene-based molecular architectures (Malathy et al., 2016).
Antioxidant Activity
- The synthesis and evaluation of 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones, highlighting the antioxidant activities of these compounds, indicate their potential in pharmacological research (Saher et al., 2018).
Propriétés
Numéro CAS |
101023-71-6 |
|---|---|
Nom du produit |
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate |
Formule moléculaire |
C11H13FN2 |
Poids moléculaire |
0 |
Nom IUPAC |
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate |
InChI |
InChI=1S/C16H11BrO7/c1-6-3-8(18)11-9(4-6)23-14-7(17)5-10(19)24-15(16(21)22-2)12(14)13(11)20/h3-5,15,18H,1-2H3 |
SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(OC(=O)C=C3Br)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




